2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid, also known as DDAOB, is a chemical compound that has been widely studied in scientific research. This compound is a derivative of the amino acid leucine and has shown potential as a tool in biochemical and physiological research. In
Scientific Research Applications
Fluorescent Chemo-sensor Development
A study by Vishnoi et al. (2015) explored the use of a fluorescent chemo-sensor, specifically 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, for selective sensing and capture of picric acid. This compound demonstrated significant fluorescence quenching in the presence of picric acid, indicating its potential as a highly selective sensor for specific applications (Vishnoi et al., 2015).
Non-Linear Optical Material
Research by Singh et al. (2014) on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPADPC) highlighted its potential as a non-linear optical (NLO) material. The study focused on the vibrational analysis and the calculated hyperpolarizability of EDPADPC, suggesting its suitability for the formation of new heterocyclic compounds and application in non-linear optics (Singh et al., 2014).
Recognition of Hydrophilic Compounds
Sawada et al. (2000) investigated self-assembled aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer, which demonstrated selective recognition of hydrophilic amino and N,N-dimethylamino compounds. This research is significant for understanding molecular interactions and potential applications in selective compound separation (Sawada et al., 2000).
Catalysis and Chemical Synthesis
A study by Liu et al. (2014) discussed the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of alcohols, illustrating its potential in facilitating chemical reactions and synthesis processes. The research provided insights into the reaction mechanism and the recyclability of the catalyst, which is valuable for sustainable chemical processes (Liu et al., 2014).
Mechanism of Action
Target of Action
Similar compounds such as michler’s ketone, an electron-rich derivative of benzophenone, are known to be intermediates in the production of dyes and pigments .
Mode of Action
For instance, Michler’s ketone is used as a photosensitizer, absorbing light and transferring the energy to other molecules .
Biochemical Pathways
Similar compounds like michler’s ketone are involved in the synthesis of dyes and pigments, indicating that they may play a role in biochemical pathways related to color perception or production .
Pharmacokinetics
Similar compounds like michler’s ketone are known to be solid at room temperature and have a high melting point , which may impact their bioavailability.
Result of Action
Similar compounds like michler’s ketone are known to be used as photosensitizers , indicating that they may have effects related to light absorption and energy transfer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light may enhance the activity of this compound if it acts as a photosensitizer, similar to Michler’s ketone .
properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-2,2-dimethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,13(17)18)9-12(16)10-5-7-11(8-6-10)15(3)4/h5-8H,9H2,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRDZAZXIZUWBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=C(C=C1)N(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199611 |
Source
|
Record name | 4-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951893-01-9 |
Source
|
Record name | 4-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951893-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.